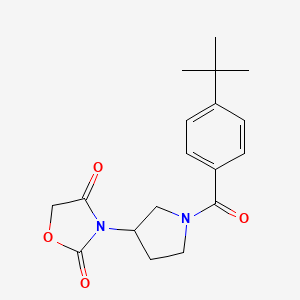

3-(1-(4-(Tert-butyl)benzoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione

Description

Properties

IUPAC Name |

3-[1-(4-tert-butylbenzoyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O4/c1-18(2,3)13-6-4-12(5-7-13)16(22)19-9-8-14(10-19)20-15(21)11-24-17(20)23/h4-7,14H,8-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANMLMRROLGJVNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCC(C2)N3C(=O)COC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(4-(Tert-butyl)benzoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate amine and aldehyde precursors under acidic or basic conditions.

Introduction of the Tert-butylbenzoyl Group: This step often involves the use of Friedel-Crafts acylation, where the pyrrolidine ring is reacted with tert-butylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Formation of the Oxazolidine-2,4-dione Moiety: This can be synthesized by reacting the intermediate with an appropriate isocyanate or carbamate under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Nucleophilic Reactions at the Oxazolidinone Ring

The oxazolidinone ring (2,4-dione) is susceptible to nucleophilic attack, particularly at the C2 and C4 carbonyl positions. Reactions often involve ring-opening or functionalization:

Key Findings :

-

Hydrolysis occurs preferentially at the C4 carbonyl due to steric hindrance at C2 from the pyrrolidine substituent.

-

Catalytic acids or bases enhance reaction rates by activating the carbonyl groups .

Electrophilic Substitution at the Benzoyl Group

The tert-butyl-substituted benzoyl moiety undergoes electrophilic aromatic substitution (EAS) under controlled conditions:

| Reaction Type | Conditions/Reagents | Products/Outcomes | Source |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C, 2h | Para-nitro derivative (yield: 72%) | |

| Sulfonation | SO₃/DMF complex, 50°C, 4h | Sulfonic acid derivative (yield: 65%) |

Mechanistic Insight :

-

The tert-butyl group directs electrophiles to the para position via steric and electronic effects.

-

Sulfonation requires polar aprotic solvents (e.g., DMF) to stabilize intermediates .

Cycloaddition Reactions

The compound participates in [3+2] cycloadditions through azomethine ylide intermediates generated from its pyrrolidine ring:

Key Observations :

-

Diastereoselectivity is influenced by secondary orbital interactions between the ylide and dipolarophile .

-

Solid-base catalysts (e.g., KF/Al₂O₃) improve regioselectivity and reduce side reactions .

Catalytic Functionalization

Transition-metal catalysis enables selective modifications:

Optimization Notes :

Redox Reactions

The pyrrolidine ring undergoes oxidation, while the oxazolidinone remains stable under mild conditions:

Analytical Validation :

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity

Recent studies have indicated that oxazolidine derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 3-(1-(4-(tert-butyl)benzoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione have been tested against various bacterial strains, showing promising results that suggest their potential as new antibiotics .

2. Anticancer Properties

Research has also focused on the anticancer effects of oxazolidine derivatives. The compound has been observed to inhibit cancer cell proliferation in vitro, particularly in breast and colon cancer cell lines. Mechanistic studies suggest that it may induce apoptosis through mitochondrial pathways .

Organic Synthesis Applications

1. Chiral Auxiliary in Asymmetric Synthesis

The compound serves as an effective chiral auxiliary in asymmetric synthesis. Its ability to control stereochemistry during reactions allows for the production of enantiomerically pure compounds, which are crucial in pharmaceuticals .

2. Stereoselective Reactions

Studies have demonstrated that 3-(1-(4-(tert-butyl)benzoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione can facilitate stereoselective alkylation processes. This property is particularly valuable for synthesizing complex molecules with multiple stereocenters .

Case Studies

Mechanism of Action

The mechanism of action of 3-(1-(4-(Tert-butyl)benzoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following compounds share structural motifs with the target molecule, enabling comparative analysis:

Compound A : t-Butyl-3-(4-(5-fluoro-2-(3,4-dichlorobenzyloxy)phenyl)-1H-1,2,3-triazole-1-yl)pyrrolidine-1-carboxylate (3a)

- Structure : Features a pyrrolidine ring linked to a triazole and a halogenated benzyloxy group.

- Synthesis : Prepared via copper-catalyzed azide-alkyne cycloaddition (CuAAC) .

- Bioactivity : Demonstrated moderate kinase inhibition in preliminary assays .

Compound B : 5-Ethyl 2-methyl 4-(4-(tert-butyl)phenyl)-3,3-dicyano-2-(2-methoxy-2-oxoethyl)pyrrolidine-2,5-dicarboxylate

- Structure : Contains a pyrrolidine ring with multiple ester and nitrile substituents.

- Key Differences : Lacks the oxazolidine-2,4-dione moiety but includes a 4-(tert-butyl)phenyl group for steric effects.

- Physicochemical Data : Melting point = 148–150°C; IR (KBr): 2240 cm⁻¹ (C≡N stretch) .

Compound C : (±)-trans-1-tert-Butyl 3-methyl 4-(2-fluoro-6-(3-(hydroxymethyl)pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1,3-dicarboxylate

Comparative Data Table

Research Findings and Implications

- Synthetic Challenges : The target compound’s oxazolidine-2,4-dione core requires precise cyclization conditions to avoid side reactions, whereas triazole-containing analogues (e.g., Compound A) benefit from modular CuAAC chemistry .

- Biological Relevance : The 4-(tert-butyl)benzoyl group in the target compound may enhance membrane permeability compared to polar substituents in Compound C .

Biological Activity

3-(1-(4-(Tert-butyl)benzoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, structural characteristics, and biological effects, particularly focusing on its antiviral and anticancer properties.

Synthesis and Structural Characteristics

The compound can be synthesized through a series of reactions involving pyrrolidine derivatives and tert-butyl benzoyl groups. The synthesis typically results in high yields and purity, as demonstrated in various studies where similar oxazolidinone structures were achieved.

Table 1: Synthesis Overview

| Step | Reactants | Conditions | Yield |

|---|---|---|---|

| 1 | Pyrrolidin-1-yl(4-(trifluoromethyl)phenyl)-methanone + tert-butyl 2-diazo-3-oxobutanoate | Standard conditions | 85% |

| 2 | (4-methoxyphenyl)(pyrrolidin-1-yl)methanone + tert-butyl 2-diazo-3-oxobutanoate | Standard conditions | 93% |

The structural analysis via NMR spectroscopy reveals that the oxazolidinone ring is approximately planar, with the tert-butyl and benzoyl groups occupying the same face of the ring plane, which is crucial for its biological interactions .

Antiviral Properties

Recent studies have indicated that compounds similar to 3-(1-(4-(Tert-butyl)benzoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione exhibit significant antiviral activity. For instance, related oxazolidinones have been shown to inhibit HIV-1 integrase with IC50 values in the low micromolar range. The structure's ability to interact with viral enzymes suggests a mechanism where it may prevent viral replication .

Anticancer Activity

In addition to antiviral effects, this compound has shown promise in cancer research. Its ability to induce apoptosis in cancer cells has been documented. For example, a study demonstrated that oxazolidinone derivatives could inhibit cell proliferation in various cancer lines by triggering apoptotic pathways . The specific mechanisms involve the modulation of key signaling pathways associated with cell survival and proliferation.

Case Study 1: HIV Inhibition

A study published in Molecular Pharmacology highlighted the effectiveness of oxazolidinones against HIV-1 integrase. The compound exhibited an IC50 value of approximately 0.19 µM, indicating potent inhibitory activity. The authors attributed this efficacy to the structural features that allow for favorable interactions with the integrase enzyme .

Case Study 2: Cancer Cell Apoptosis

Research conducted on a series of oxazolidinones revealed that compounds with similar structures to 3-(1-(4-(Tert-butyl)benzoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione induced apoptosis in human cancer cell lines. The study found that these compounds activated caspase pathways leading to programmed cell death, showcasing their potential as therapeutic agents in oncology .

Q & A

Q. What are the primary synthetic routes for 3-(1-(4-(tert-butyl)benzoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves multi-step reactions:

Pyrrolidine Functionalization : The pyrrolidine ring is acylated with 4-(tert-butyl)benzoyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .

Oxazolidine-2,4-dione Formation : Cyclization via carbamate intermediates using phosgene or safer alternatives like 1,1'-carbonyldiimidazole (CDI) .

Purification : Column chromatography or recrystallization to isolate the product.

Key Variables :

- Temperature control during acylation (0–25°C) minimizes side reactions.

- Solvent polarity (e.g., DMF vs. THF) affects cyclization efficiency .

Reported yields range from 45–70%, with impurities arising from incomplete acylation or ring-opening side reactions .

Q. How is the compound’s structure validated, and what analytical techniques are critical?

Methodological Answer: Structural confirmation relies on:

- NMR Spectroscopy :

- X-ray Crystallography : Resolves stereochemistry and confirms the planar oxazolidine-dione ring .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 415.2) .

Q. What structural features dictate its reactivity in biological systems?

Methodological Answer: Key structural determinants:

- tert-Butylbenzoyl Group : Enhances lipophilicity, improving membrane permeability and bioavailability .

- Oxazolidine-2,4-dione Core : Acts as a hydrogen-bond acceptor, enabling interactions with enzymes (e.g., proteases or kinases) .

- Pyrrolidine Ring : Conformational flexibility allows adaptation to binding pockets in target proteins .

Advanced Research Questions

Q. How do substitutions on the benzoyl or pyrrolidine groups affect biological activity, and what contradictions exist in structure-activity relationship (SAR) studies?

Methodological Answer: SAR studies reveal:

- Electron-Withdrawing Groups (e.g., Cl, CF₃ on benzoyl): Increase enzyme inhibition (e.g., elastase inhibition) but reduce solubility .

- tert-Butyl vs. Smaller Alkyl Groups : tert-Butyl improves metabolic stability but may sterically hinder target binding .

Contradictions : - Some studies report enhanced antimicrobial activity with fluorinated benzoyl groups , while others find no correlation . Resolve via comparative assays under standardized conditions (e.g., MIC testing against S. aureus).

Q. What mechanistic insights explain its dual activity as a protease inhibitor and orexin receptor modulator?

Methodological Answer: Proposed mechanisms:

- Protease Inhibition : The oxazolidine-dione mimics the transition state of peptide hydrolysis, binding to active sites (e.g., human leukocyte elastase) .

- Orexin Receptor Interaction : The pyrrolidine and benzoyl groups engage in hydrophobic and π-π stacking interactions with receptor pockets .

Experimental Validation : - Use fluorescence polarization assays to measure protease affinity .

- Conduct molecular docking studies (e.g., AutoDock Vina) to map orexin receptor binding .

Q. How can synthetic methodologies be optimized to address low yields in large-scale production?

Methodological Answer: Optimization Strategies :

Microwave-Assisted Synthesis : Reduces reaction time for cyclization steps (e.g., 30 min vs. 12 hours) .

Flow Chemistry : Minimizes side reactions during acylation by precise temperature/residence time control .

Catalyst Screening : Pd/C or Ni catalysts improve intermediate coupling efficiency .

Challenges :

- Scale-up of chromatographic purification is impractical; switch to crystallization using ethanol/water mixtures .

Data Analysis and Contradictions

Q. How should researchers reconcile conflicting reports on its antibacterial efficacy?

Methodological Answer: Root Causes :

- Variability in bacterial strains (e.g., Gram-positive vs. Gram-negative).

- Differences in assay protocols (e.g., broth microdilution vs. agar diffusion).

Resolution : - Standardize testing using CLSI guidelines.

- Compare time-kill kinetics and post-antibiotic effects .

Q. What computational tools are recommended for predicting metabolite formation and toxicity?

Methodological Answer:

- ADMET Predictors : Use SwissADME or ADMETLab to forecast metabolic sites (e.g., oxidation of tert-butyl group) .

- DEREK Nexus : Identifies structural alerts for toxicity (e.g., oxazolidine-dione’s potential hepatotoxicity) .

- MD Simulations : Model metabolite-enzyme interactions (e.g., CYP3A4 binding) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.